3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)aniline is an organic compound characterized by the presence of a benzyloxy group and a trifluoroethoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: The starting material, such as 3-benzyloxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or nitroso compounds.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
3-(Benzyloxy)-4-ethoxyaniline: Contains an ethoxy group instead of a trifluoroethoxy group.
3-(Benzyloxy)-4-(trifluoromethoxy)aniline: Features a trifluoromethoxy group instead of a trifluoroethoxy group.
Uniqueness
3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals with enhanced efficacy and safety profiles.
Properties
IUPAC Name |
3-phenylmethoxy-4-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c16-15(17,18)10-21-13-7-6-12(19)8-14(13)20-9-11-4-2-1-3-5-11/h1-8H,9-10,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYRTELLIJXZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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